molecular formula C13H17N3O2 B2924147 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea CAS No. 899965-02-7

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea

Cat. No.: B2924147
CAS No.: 899965-02-7
M. Wt: 247.298
InChI Key: WMXFDKIFFXWGHN-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea is an organic compound that belongs to the class of urea derivatives It features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a methoxypropyl group attached to the urea functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then treated with an isocyanate to yield the desired urea derivative. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Key parameters include:

  • High-purity starting materials
  • Precise control of reaction temperature and time
  • Efficient purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

    Reduction: The urea functionality can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium iodide in acetone or amines in the presence of a base.

Major Products Formed

    Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid

    Reduction: 1-(1H-indol-3-yl)-3-(3-methoxypropyl)amine

    Substitution: 1-(1H-indol-3-yl)-3-(3-halopropyl)urea, 1-(1H-indol-3-yl)-3-(3-aminopropyl)urea

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea functionality can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea can be compared with other indole-based urea derivatives, such as:

  • 1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea
  • 1-(1H-indol-3-yl)-3-(4-methoxybutyl)urea
  • 1-(1H-indol-3-yl)-3-(3-ethoxypropyl)urea

These compounds share similar structural features but differ in the length and nature of the alkoxy group attached to the urea functionality

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)16-12-9-15-11-6-3-2-5-10(11)12/h2-3,5-6,9,15H,4,7-8H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXFDKIFFXWGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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